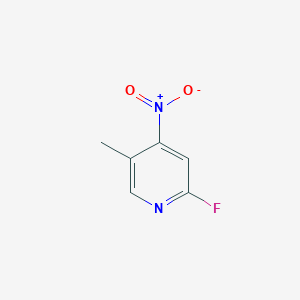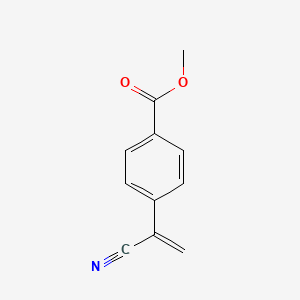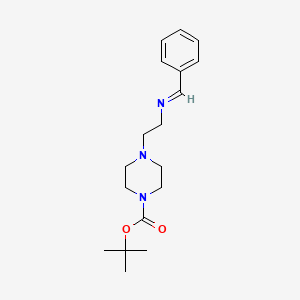
Tert-butyl 4-(2-(benzylideneamino)ethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological and pharmacological activities The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, and a phenylmethylene group attached to the piperazine ring through an aminoethyl linkage
Méthodes De Préparation
The synthesis of 1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another approach involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired piperazine derivative . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as halides or amines. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield amines or alcohols .
Applications De Recherche Scientifique
1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets. Additionally, it is used in the industry for the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The phenylmethylene group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .
Comparaison Avec Des Composés Similaires
1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester can be compared with other similar piperazine derivatives, such as 1-Piperazinecarboxylicacid,4-(4-piperidinyl)-,1,1-dimethylethylester and 1-Piperazinecarboxylicacid,4-[2-[(2-aminoethyl)amino]ethyl]-,1,1-dimethylethylester . These compounds share a common piperazine core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the phenylmethylene group in 1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester makes it unique and potentially more effective in certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C18H27N3O2 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
tert-butyl 4-[2-(benzylideneamino)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-13-11-20(12-14-21)10-9-19-15-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3 |
Clé InChI |
VCXXKIPONKADRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CCN=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


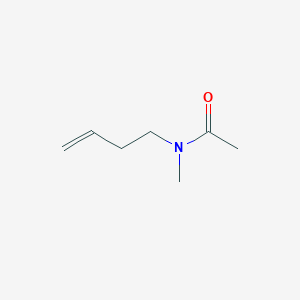
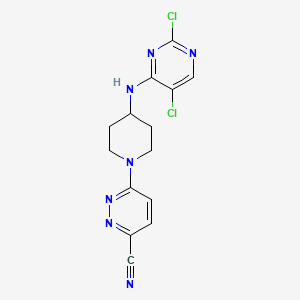
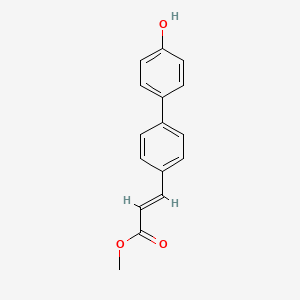
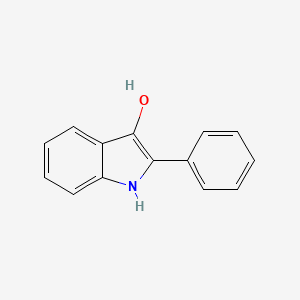
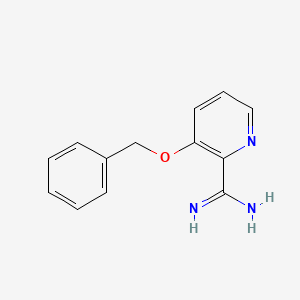
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

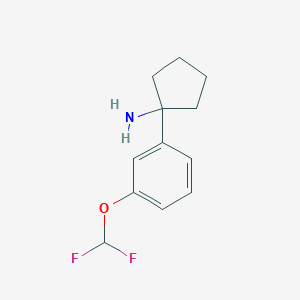
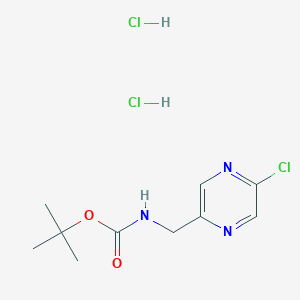
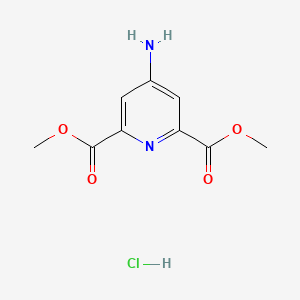
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)

